molecular formula C8H10N2O2 B145646 4-Ethyl-2-methylpyrimidine-5-carboxylic acid CAS No. 127958-06-9

4-Ethyl-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B145646
CAS No.: 127958-06-9
M. Wt: 166.18 g/mol
InChI Key: XQRXSIZGVKLXKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-methylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by subsequent alkylation and carboxylation steps . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production . The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-alcohols or aldehydes .

Scientific Research Applications

4-Ethyl-2-methylpyrimidine-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidine-5-carboxylic acid: Lacks the ethyl group at the 4-position.

    4-Ethylpyrimidine-5-carboxylic acid: Lacks the methyl group at the 2-position.

    2,4-Dimethylpyrimidine-5-carboxylic acid: Lacks the ethyl group at the 4-position.

Uniqueness

4-Ethyl-2-methylpyrimidine-5-carboxylic acid is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications .

Properties

IUPAC Name

4-ethyl-2-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12)4-9-5(2)10-7/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRXSIZGVKLXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562455
Record name 4-Ethyl-2-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127958-06-9
Record name 4-Ethyl-2-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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